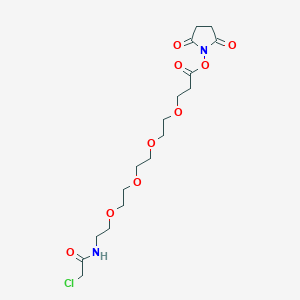
Clozapine N-oxide
Overview
Description
Clozapine N-oxide (CNO) is an important component of the antipsychotic drug clozapine, which is used to treat schizophrenia and other psychotic disorders. The N-oxide metabolite of clozapine is known to have a number of pharmacological effects, including antagonism of dopamine receptors, modulation of glutamate receptors, and inhibition of serotonin reuptake. CNO has been studied extensively in both in vivo and in vitro models and has been found to have a number of biological activities, including anti-inflammatory, antioxidant, and anti-psychotic properties. In addition, it has been found to have a number of biochemical and physiological effects, including modulation of the dopaminergic and glutamatergic systems, and inhibition of serotonin reuptake.
Scientific Research Applications
DREADD-based Chemogenetics
- Application : CNO is used in DREADD-based chemogenetics, which allows selective G-protein cascade activation in genetically specified cell-types in vivo .
- Methods : CNO, clozapine, and compound 21 are compared at the inhibitory DREADD human Gi-coupled M4 muscarinic receptor (hM4Di). The half maximal effective concentration (EC50) of clozapine was found to be substantially lower (0.42 nM) than CNO (8.1 nM); compound 21 was intermediate (2.95 nM) .
Sleep Research
- Application : CNO is used to study the effects on sleep in laboratory mice .
- Methods : Intraperitoneal injections of CNO doses (1, 5, and 10 mg/kg) were administered to wild-type male laboratory mice .
- Results : A dose-dependent suppression of rapid eye movement (REM) sleep, changes in EEG spectral power during non-REM (NREM) sleep, and altered sleep architecture were observed .
Inhibition of Locomotor Activity
- Application : CNO is used to inhibit locomotor activity in mice expressing hM3Dq in GABAergic VTA neurons .
- Methods : CNO is administered to mice expressing hM3Dq in GABAergic VTA neurons .
- Results : The administration of CNO results in inhibited locomotor activity .
Memory Research
- Application : CNO is used to inhibit short term memory retrieval in mice expressing hM4D in hippocampal neurons .
- Methods : CNO is administered to mice expressing hM4D in hippocampal neurons .
- Results : The administration of CNO results in inhibited short term memory retrieval .
Pain Research
- Application : CNO is used to induce heat and mechanical hypersensitivity in mice expressing hM4D .
- Methods : CNO is administered to mice expressing hM4D .
- Results : The administration of CNO results in induced heat and mechanical hypersensitivity .
Social Behavior Research
- Application : CNO is used to inhibit markers of social aggression in mice expressing hM4D .
- Methods : CNO is administered to mice expressing hM4D .
- Results : The administration of CNO results in inhibited markers of social aggression .
In Vivo Chemogenetic Manipulation
- Application : CNO is used for the activation of human M4 muscarinic (hM4Di) in primary motor cortex for inducing in vivo chemogenetic manipulation .
- Methods : CNO is administered to Th-cre transgenic mice .
- Results : The administration of CNO results in impaired locomotor activity .
Behavioral Testing in Mice
- Application : CNO is used in behavioral testing in mice .
- Methods : CNO is administered to mice .
- Results : The administration of CNO results in changes in mouse behavior .
Stimulation of HEK293 Cells
properties
IUPAC Name |
3-chloro-6-(4-methyl-4-oxidopiperazin-4-ium-1-yl)-11H-benzo[b][1,4]benzodiazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN4O/c1-23(24)10-8-22(9-11-23)18-14-4-2-3-5-15(14)20-16-7-6-13(19)12-17(16)21-18/h2-7,12,20H,8-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGUCZBIQSYYWEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCN(CC1)C2=NC3=C(C=CC(=C3)Cl)NC4=CC=CC=C42)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50955778 | |
| Record name | Clozapine N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50955778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Clozapine N-oxide | |
CAS RN |
34233-69-7 | |
| Record name | Clozapine N-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34233-69-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Clozapine N-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034233697 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Clozapine N-oxide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=750266 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Clozapine N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50955778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Clozapine N-oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CLOZAPINE N-OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MZA8BK588J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![3-(1H-indazol-5-yl)-N-propylimidazo[1,2-b]pyridazin-6-amine](/img/structure/B606661.png)




